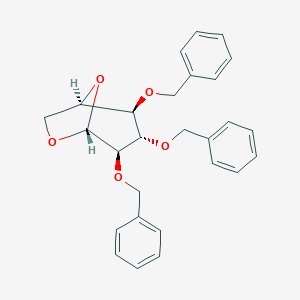

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSLTCFTYHIRT-IURCNINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447047 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-46-6 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Guide-to-the-Formation-of-1,6-Anhydro-Bridge-in-Glucose

An In-depth Technical Guide on the Core Mechanism of 1,6-Anhydro Bridge Formation in Glucose

Abstract

This technical guide provides a comprehensive examination of the mechanism governing the formation of the 1,6-anhydro bridge in glucose, leading to the synthesis of 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan. This unique bicyclic sugar is a critical chiral building block in synthetic chemistry and a valuable platform chemical derived from renewable biomass.[1][2][3] This document elucidates the fundamental conformational requirements, the stereoelectronics of the intramolecular cyclization, and the influence of various catalytic and thermal conditions on reaction pathways and efficiency. Detailed experimental protocols, supported by mechanistic diagrams and comparative data, are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for the synthesis and application of this important anhydrosugar.

Introduction: The Significance of Levoglucosan

1,6-Anhydro-β-D-glucopyranose, or levoglucosan, is an organic compound that arises from the pyrolysis of carbohydrates like cellulose and starch.[4] Its rigid, bicyclic structure locks the pyranose ring in a fixed conformation, making it an invaluable and versatile precursor in a multitude of chemical syntheses.[5][6]

Key Attributes and Applications:

-

Chiral Building Block: Levoglucosan serves as a vital starting material in the stereoselective synthesis of complex molecules, including pharmaceuticals, antibiotics, and antiparasitic agents.[2][7] Its inherent chirality provides a scaffold for constructing intricate three-dimensional structures.

-

Platform Chemical: As a primary product of biomass pyrolysis, levoglucosan is recognized by the US Department of Energy as a top-tier candidate for a bio-based platform chemical, capable of being converted into a wide array of value-added products.[2][3]

-

Polymer Science: The hydroxyl groups on the levoglucosan ring can be functionalized and polymerized to create novel, stereoregular polysaccharides and biodegradable polymers with tailored thermal and physical properties.[1][8][9]

The synthetic utility of levoglucosan is directly tied to the efficiency and selectivity of its formation. Understanding the core mechanism of the 1,6-anhydro bridge formation is therefore paramount for optimizing its production from both pure glucose derivatives and complex biomass feedstocks.

The Core Mechanism: An Intramolecular SN2 Reaction

The formation of the 1,6-anhydro bridge is fundamentally an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. This process involves the nucleophilic attack of the hydroxyl group at the C6 position onto the anomeric carbon (C1), displacing a leaving group.

The Critical Prerequisite: Conformational Rigidity

For the intramolecular cyclization to occur, the glucose molecule must adopt a specific three-dimensional arrangement. The pyranose ring must be in the ¹C₄ chair conformation . This conformation is crucial because it brings the C6 primary hydroxyl group into close proximity to the anomeric C1 center, a necessary condition for the intramolecular attack to proceed efficiently. In this conformation, the C1, C2, C4, and O5 atoms are roughly in a plane, with C3 above the plane and C6 below, positioning the C6-OH group perfectly for a backside attack on C1.

The Nucleophilic Attack and Ring Closure

The core reaction proceeds as follows:

-

Activation of the Anomeric Carbon: The hydroxyl group at the anomeric carbon (C1) must be converted into a good leaving group. This is typically achieved under acidic conditions, where protonation of the anomeric hydroxyl yields an oxonium ion, or through pyrolysis, where thermal energy facilitates the departure.

-

Intramolecular SN2 Attack: The oxygen atom of the C6 hydroxyl group acts as the nucleophile, attacking the now electrophilic C1 carbon. This attack occurs from the backside relative to the leaving group, consistent with an SN2 mechanism.

-

Formation of the Bicyclic System: The successful displacement of the leaving group results in the formation of a new ether linkage between C1 and C6, creating the characteristic bicyclic [3.2.1] octane ring system of levoglucosan.

The stereochemistry of the starting glucose anomer is critical. The β-anomer of glucose is significantly more reactive and leads to higher yields of levoglucosan.[10] This is attributed to favorable stereoelectronic effects in the β-anomer, where the alignment of orbitals facilitates the charge transfer from the ring oxygen to the anomeric carbon, stabilizing the transition state.[10]

Synthetic Methodologies and Catalysis

The formation of levoglucosan can be achieved through several pathways, primarily differing in how the anomeric center is activated.

Thermal Method: Pyrolysis of Polysaccharides

The most common industrial method for producing levoglucosan is the fast pyrolysis of lignocellulosic biomass, such as cellulose or starch.[4]

-

Mechanism: In this solvent-free, high-temperature process (typically 450-600°C), the glycosidic bonds of the polysaccharide cleave, and the resulting glucose units undergo intramolecular rearrangement and dehydration to form levoglucosan.[11][12][13] Several mechanistic pathways have been proposed, including free-radical, glucose intermediate, and chain-end mechanisms, with the chain-end mechanism often considered the most favorable due to its lower energy barrier.[14]

-

Causality of Conditions: High heating rates and short residence times are critical to maximize the yield of levoglucosan and prevent its subsequent degradation into smaller volatile compounds or polymerization into char.[12][13] The absence of alkali metals, which can be removed by a dilute acid pre-treatment, also promotes higher yields.[15]

Acid-Catalyzed Dehydration

In a laboratory setting, the 1,6-anhydro bridge can be formed under acidic conditions from glucose or its derivatives. This method offers greater control over the reaction but requires protection of other hydroxyl groups to prevent side reactions.

-

Mechanism: An acid catalyst (e.g., sulfuric acid) protonates the anomeric hydroxyl group, converting it into a good leaving group (water). This facilitates the intramolecular SN2 attack by the C6 hydroxyl group.

-

"Ring-Locking" Concept: A significant advancement in selective synthesis involves the "ring-locking" of the glucose molecule by substituting the anomeric hydroxyl with an alkoxy or phenoxy group.[2][16] This substituent inhibits the pyranose ring from opening and fragmenting, which are major competing side reactions during pyrolysis.[2][16] By raising the activation barrier for ring-opening, the pathway to 1,6-elimination becomes dominant, dramatically increasing the selectivity for levoglucosan to over 90%.[2][16]

Basic Conditions (from Phenyl Glucosides)

The formation of levoglucosan can also occur under basic conditions, particularly from phenyl D-glucosides. The mechanism, however, differs significantly based on the anomer:

-

β-Anomer: Proceeds via an SNicB(2) mechanism, where the C2 oxyanion first forms a 1,2-anhydride intermediate, which is then attacked by the C6 oxyanion.[10] This pathway has a much lower activation barrier.[10]

-

α-Anomer: Occurs via a direct SNicB mechanism where the C6 oxyanion directly attacks the anomeric carbon.[10] This pathway has a significantly higher activation barrier, explaining the lower reactivity of α-glucosides.[10]

Experimental Protocols and Data

Protocol: Acid-Catalyzed Hydrolysis of Levoglucosan to Glucose

While the focus is on formation, understanding the reverse reaction—the hydrolysis of levoglucosan to glucose—provides insight into the stability of the 1,6-anhydro bridge. This reaction is essential for utilizing levoglucosan as a source of fermentable sugar.[4]

Objective: To determine the kinetics of the acid-catalyzed hydrolysis of levoglucosan.

Materials:

-

Levoglucosan (1,6-Anhydro-β-D-glucose), 99%

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

Batch Reactor

Procedure:

-

Prepare a stock solution of levoglucosan in deionized water (e.g., 0.1–1 M concentration).

-

Add the desired concentration of sulfuric acid catalyst (e.g., 0.05–0.5 M).

-

Heat the reaction mixture in a sealed batch reactor to the target temperature (e.g., 80–200 °C).

-

At timed intervals, withdraw aliquots from the reactor.

-

Quench the reaction by cooling the aliquots rapidly.

-

Analyze the concentrations of levoglucosan and glucose using High-Performance Liquid Chromatography (HPLC).

-

Plot the concentration profiles versus time to determine reaction rates and yields.

Expected Results: This protocol, based on published kinetic studies, can achieve glucose yields as high as 98% with sulfuric acid as the catalyst.[17] The reaction is typically first-order with respect to levoglucosan, with activation energies around 123 kJ mol⁻¹.[17]

Data Summary: Influence of Conditions on Levoglucosan Yield

The yield of levoglucosan is highly dependent on the synthetic method and reaction parameters.

| Starting Material | Method | Key Conditions | Max. Levoglucosan Yield | Reference |

| Cellulose | Fast Pyrolysis | 500-600 °C, short residence time | Up to 59 wt% | [18] |

| Starch | Pyrolysis (Acid-catalyzed) | Reduced pressure, steam flow | 44.5% | [19] |

| β-Phenyl-D-glucoside | Pyrolysis (Ring-Locking) | 600 °C | >90% selectivity | [2] |

| Glucose | Pyrolysis | 600 °C | ~2% selectivity | [2] |

Visualizing the Mechanism and Workflow

Diagram: Core Mechanism of 1,6-Anhydro Bridge Formation

The following diagram illustrates the key conformational requirement and the intramolecular SN2 attack leading to levoglucosan.

Caption: Mechanism of 1,6-anhydro bridge formation.

Diagram: Experimental Workflow for Synthesis & Analysis

This workflow outlines the key stages from biomass pyrolysis to product purification and analysis.

Caption: Workflow for levoglucosan production from biomass.

References

-

Title: Levoglucosan formation mechanisms during cellulose pyrolysis Source: KTH Royal Institute of Technology, DIVA URL: [Link]

-

Title: Formation Mechanism of Levoglucosan and Formaldehyde during Cellulose Pyrolysis Source: Energy & Fuels, ACS Publications URL: [Link]

-

Title: Mechanism of levoglucosan formation from cellulose (Patwardhan et al., 2009) Source: ResearchGate URL: [Link]

-

Title: Formation Mechanism of Levoglucosan and Formaldehyde during Cellulose Pyrolysis Source: Energy & Fuels, ACS Publications URL: [Link]

-

Title: Levoglucosan and Levoglucosenone as Bio-Based Platforms for Polymer Synthesis Source: ResearchGate URL: [Link]

-

Title: Mechanistic and kinetic investigation on maximizing the formation of levoglucosan from cellulose during biomass pyrolysis Source: University of Strathclyde URL: [Link]

-

Title: Levoglucosan Source: Wikipedia URL: [Link]

-

Title: Levoglucosan and levoglucosenone as bio-based platforms for polymer synthesis Source: RSC Publishing URL: [Link]

-

Title: A new synthesis of 1,6-anhydro-beta-D-glucopyranose (levoglucosan) Source: PubMed URL: [Link]

-

Title: Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Practical Synthesis of 1,6-anhydro-2,4-dideoxy-beta-D-glycero-hexopyranos-3-ulose From Levoglucosan Source: PubMed URL: [Link]

-

Title: Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis Source: Green Chemistry, RSC Publishing URL: [Link]

-

Title: Kinetic Studies on the Conversion of Levoglucosan to Glucose in Water Using Brønsted Acids as the Catalysts Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Theoretical study of 1,6-anhydrosugar formation from phenyl D-glucosides under basic condition: reasons for higher reactivity of β-anomer Source: PubMed URL: [Link]

-

Title: Levoglucosan: a promising platform molecule? Source: Green Chemistry, RSC Publishing URL: [Link]

-

Title: Production of Levoglucosan by Pyrolysis of Carbohydrates Source: ResearchGate URL: [Link]

-

Title: The Alpha–Bet(a) of Glucose Pyrolysis: Computational and Experimental Investigations of 5-Hydroxymethylfurfural and Levoglucosan Formation Reveal Implications for Cellulose Pyrolysis Source: ACS Publications URL: [Link]

-

Title: Practical Synthesis of 1,6-Anhydro-2,4-dideoxy-β-d-glycero-hexopyranos-3-ulose from Levoglucosan Source: ResearchGate URL: [Link]

-

Title: Ring‐opening of 1,6‐anhydrosugars by alcohols. Source: ResearchGate URL: [Link]

-

Title: Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis Source: Green Chemistry, RSC Publishing URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01600F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Levoglucosan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Levoglucosan and levoglucosenone as bio-based platforms for polymer synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical study of 1,6-anhydrosugar formation from phenyl D-glucosides under basic condition: reasons for higher reactivity of β-anomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. Levoglucosan formation mechanisms during cellulose pyrolysis [kth.diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Kinetic Studies on the Conversion of Levoglucosan to Glucose in Water Using Brønsted Acids as the Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Characterization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of spectral data. It delves into the structural reasoning behind the expected NMR signals, offers a predictive analysis based on foundational principles and analogous compounds, and provides a robust, self-validating protocol for acquiring and interpreting the necessary spectra for unambiguous structural elucidation.

Introduction: The Structural Significance of a Key Synthetic Intermediate

1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry.[1][2] Its utility stems from two key features: the presence of benzyl ether protecting groups at the C-2, C-3, and C-4 positions, and the rigid, bicyclic structure conferred by the 1,6-anhydro bridge. This unique conformation locks the pyranose ring, providing stereochemical control in glycosylation reactions and serving as a foundational block for the synthesis of complex oligosaccharides and glycoconjugates.[1][2]

Given its role as a critical building block, unequivocal structural verification is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the covalent structure and stereochemistry of the molecule. This guide will detail the expected ¹H and ¹³C NMR features and outline the 2D NMR experiments required for complete and confident characterization.

The Molecular Architecture and Its Influence on NMR Spectra

The NMR spectrum of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose is a direct reflection of its unique topology. Understanding these structural-spectral relationships is key to accurate interpretation.

-

The 1,6-Anhydro Bridge: This internal glycosidic bond forces the glucopyranose ring into a rigid ¹C₄ conformation. This has a profound impact on the chemical shifts and, most notably, the proton-proton coupling constants (³JHH) of the ring protons. The fixed geometry removes the conformational averaging seen in typical pyranoses, leading to sharp, well-defined signals.

-

The Benzyl Protecting Groups (Bn): The three benzyl groups introduce a significant number of aromatic protons and carbons, which will dominate specific regions of the spectrum. The electron-withdrawing nature of the ether linkages deshields the attached ring carbons (C-2, C-3, C-4) and their corresponding protons. Furthermore, the bulky benzyl groups can influence the local magnetic environment of nearby protons.

-

The β-D-glucopyranose Core: The underlying stereochemistry of the glucose core dictates the relative orientations of the ring protons, which in turn determines the magnitude of their coupling constants.

Predictive Analysis of the ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Expected Multiplicity | Rationale for Prediction and Key Coupling Constants (J) |

| H-1 | 5.4 - 5.6 | s (or narrow d) | Located on the anomeric carbon, significantly deshielded by two adjacent oxygen atoms. The dihedral angle between H-1 and H-2 in the rigid anhydro structure is ~90°, resulting in a very small or negligible J₁,₂ coupling constant, appearing as a singlet. |

| H-2 | 3.5 - 3.7 | d | Attached to a benzylated carbon. Expected to be a doublet due to coupling with H-3 (J₂,₃). |

| H-3 | 3.6 - 3.8 | t | Attached to a benzylated carbon. Appears as a triplet due to similar coupling constants with H-2 and H-4 (J₃,₂ ≈ J₃,₄). |

| H-4 | 3.7 - 3.9 | d | Attached to a benzylated carbon. Appears as a doublet due to coupling with H-3 (J₄,₃). The coupling to H-5 is often very small in this ring system. |

| H-5 | 4.5 - 4.7 | m | This proton is a bridgehead and is deshielded by the ring oxygen. It typically shows coupling to H-6a and H-6b. |

| H-6a/b | 3.7 - 4.0 | m | These are diastereotopic methylene protons part of the anhydro bridge. They will exhibit geminal coupling (J₆ₐ,₆b) and vicinal coupling to H-5, often resulting in complex multiplets. |

| -CH₂-Ph | 4.5 - 5.0 | m | The three sets of benzylic methylene protons are diastereotopic and will appear as a series of doublets or complex multiplets. |

| Ar-H | 7.2 - 7.4 | m | The 15 aromatic protons of the three benzyl groups will appear as a complex multiplet in this region. |

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The assignments can be predicted based on general chemical shift ranges and data from analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C-1 | 98 - 102 | Anomeric carbon, bonded to two oxygen atoms, resulting in a significant downfield shift. |

| C-2 | 78 - 82 | Benzylated carbon, deshielded by the ether linkage. |

| C-3 | 79 - 83 | Benzylated carbon, similar environment to C-2. |

| C-4 | 77 - 81 | Benzylated carbon, similar environment to C-2 and C-3. |

| C-5 | 75 - 78 | Bridgehead carbon, shifted downfield due to the ring oxygen. |

| C-6 | 65 - 68 | Methylene carbon within the anhydro bridge. |

| -CH₂-Ph | 71 - 76 | Benzylic carbons of the three protecting groups. |

| Ar-C (ipso) | 137 - 139 | Quaternary aromatic carbons directly attached to the benzylic CH₂ groups. |

| Ar-C (ortho, meta, para) | 127 - 129 | Protonated aromatic carbons of the benzyl groups. |

The Imperative of 2D NMR for Unambiguous Assignment

While 1D NMR provides the foundational data, complex spin systems and signal overlap, especially in the proton spectrum between 3.5 and 4.0 ppm, necessitate the use of 2D NMR for secure, unambiguous assignments. The following experiments form a self-validating workflow for complete structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is the primary tool for mapping the proton spin system of the glucopyranose ring.

Caption: Expected ¹H-¹H COSY correlations for the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is the most reliable way to assign the protonated carbons of the molecule.

Caption: Expected ¹H-¹³C HSQC (one-bond) correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for connecting the different spin systems and assigning quaternary (non-protonated) carbons. Key expected correlations would be from the benzylic methylene protons (-CH₂-Ph) to the attached ring carbon (e.g., C-2, C-3, C-4) and to the ipso-carbon of the aromatic ring.

Caption: Key long-range ¹H-¹³C HMBC correlations.

Experimental Protocol for NMR Characterization

This section provides a standardized, field-proven methodology for acquiring high-quality NMR data.

A. Sample Preparation

-

Purity Check: Ensure the sample of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose is of high purity (>95%), as determined by a preliminary technique like TLC or LC-MS. Residual solvents or impurities will complicate spectral analysis.

-

Massing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). CDCl₃ is an excellent choice due to its ability to dissolve the compound well and its relatively clean spectral window.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically >4 cm).

B. NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans, depending on concentration.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, especially for quaternary carbons.

-

-

DEPT-135:

-

Purpose: Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent. This is invaluable for confirming the C-6 and benzylic methylene signals.

-

-

gCOSY (gradient-selected COSY):

-

Purpose: To establish ¹H-¹H connectivity.

-

Acquisition: Acquire with sufficient resolution in both dimensions to resolve cross-peaks in the crowded 3.5-4.0 ppm region.

-

-

gHSQC (gradient-selected HSQC):

-

Purpose: To obtain one-bond ¹H-¹³C correlations.

-

Optimization: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

-

-

gHMBC (gradient-selected HMBC):

-

Purpose: To obtain long-range (2-3 bond) ¹H-¹³C correlations.

-

Optimization: Set the long-range coupling constant to 8 Hz to optimize for typical ²JCH and ³JCH values.

-

Conclusion

The NMR characterization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose is a clear-cut process when a systematic approach is employed. The rigid ¹C₄ conformation imposed by the 1,6-anhydro bridge provides a distinct and interpretable spectral fingerprint. While 1D ¹H and ¹³C NMR spectra offer initial insights, a full suite of 2D experiments—specifically COSY, HSQC, and HMBC—is essential for the unambiguous assignment of all proton and carbon signals, thereby providing absolute confirmation of the compound's structure. The predictive data and protocols outlined in this guide serve as a robust framework for any researcher undertaking the synthesis and validation of this important carbohydrate building block.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Lin, J. W., & Schuerch, C. (1973). Copolymerization of 1,6-anhydro-2,3,4-tri-O-(p-methylbenzyl)-beta-D-glucopyranose and 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose. Possible application to the synthesis of stereoregular heteropolysaccharides and oligosaccharides. Macromolecules, 6(3), 320–324. Retrieved from [Link]

-

Yadav, A. K., et al. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST. (n.d.). β-D-Glucopyranose, 1,6-anhydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 1,6-anhydro-3,4-di-O-benzyl-β-D-glucopyranose. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,3,4-Tri-O-benzyl-levoglucosan

Abstract This technical guide provides a comprehensive examination of the core physical properties of 2,3,4-Tri-O-benzyl-levoglucosan (Tribenzyl Levoglucosan, TBLG), a pivotal protected monosaccharide derivative. Derived from the biomass-sourced platform chemical levoglucosan, TBLG serves as a versatile chiral building block in complex organic synthesis, particularly in the fields of glycochemistry and drug development. Its physical characteristics—including melting point, solubility, and optical activity—are critical determinants of its handling, reactivity, and purification. This document details these properties, outlines robust experimental protocols for their determination, and provides insights into the structural elucidation of the molecule through spectroscopic methods. The intended audience includes researchers, synthetic chemists, and drug development professionals who utilize protected carbohydrates in their workflows.

Introduction: From Biomass to a Versatile Synthetic Building Block

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a naturally occurring anhydro-sugar formed during the pyrolysis of cellulose and other carbohydrates.[1][2] Its rigid bicyclic structure and defined stereochemistry make it an attractive and renewable starting material for chemical synthesis.[3] However, the presence of three free hydroxyl groups necessitates the use of protecting group strategies to achieve regioselective modifications.

The conversion of levoglucosan to 2,3,4-Tri-O-benzyl-levoglucosan (TBLG) is a fundamental step in rendering the molecule suitable for a wide array of synthetic transformations. The benzyl ethers are stable to a broad range of reaction conditions but can be readily removed via catalytic hydrogenation, making them ideal protecting groups.[4] A thorough understanding of the physical properties of TBLG is paramount for its effective use, enabling chemists to design rational purification strategies, select appropriate reaction solvents, and confirm the identity and purity of their material.[4][5]

Caption: Synthetic pathway from cellulosic biomass to Tribenzyl Levoglucosan (TBLG).

Core Physicochemical Properties

The fundamental physical and chemical identifiers for Tribenzyl Levoglucosan are summarized below. These values serve as a primary reference for sample identification and handling.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2S,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane | [6] |

| CAS Number | 10548-46-6 | [6] |

| Molecular Formula | C₂₇H₂₈O₅ | [6] |

| Molecular Weight | 432.51 g/mol | [6] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 87-89 °C | [6] |

| Specific Optical Rotation | [α] = -31.5 cm³ dm⁻¹ g⁻¹ | [7] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [6] |

Detailed Analysis of Physical Properties

Appearance and Morphology

Tribenzyl levoglucosan typically presents as a white crystalline solid.[6] The crystalline nature is a strong indicator of purity; amorphous or oily materials may suggest the presence of residual solvents or synthetic byproducts. The solid-state form is advantageous for long-term storage and simplifies handling and weighing operations compared to viscous oils.

Melting Point

The melting point of TBLG is consistently reported in the range of 87-89 °C.[6] This physical constant is a crucial and readily accessible metric for assessing the purity of a synthesized batch. A sharp melting range within this window is indicative of high purity. Significant depression or broadening of the melting range often signals the presence of impurities, such as incompletely benzylated material or residual reagents.

Solubility Profile

The solubility of TBLG is characteristic of a moderately polar, large organic molecule. It is readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol (MeOH).[6] This profile is a direct consequence of replacing the polar hydroxyl groups of levoglucosan with nonpolar benzyl groups.

Causality and Application:

-

Reaction Chemistry: The broad solubility allows TBLG to be used in a variety of reaction media, from nonpolar (DCM) to polar aprotic (DMF).

-

Purification: Its insolubility in nonpolar solvents like hexanes and high solubility in moderately polar solvents like ethyl acetate makes it an ideal candidate for purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization. This contrasts sharply with its precursor, levoglucosan, which is highly soluble in water but poorly soluble in many organic solvents.[8][9]

Optical Activity

As a chiral molecule derived from D-glucose, TBLG is optically active. Its specific rotation has been reported as [α] = -31.5 cm³ dm⁻¹ g⁻¹.[7] Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[10] The negative sign indicates that TBLG is levorotatory, meaning it rotates the plane of polarized light counter-clockwise when viewed facing the light source. This property is a definitive characteristic of the molecule's specific stereoisomeric form and serves as a critical quality control parameter to confirm its stereochemical integrity during synthesis.

Spectroscopic & Structural Characterization

While the physical properties described above are essential for routine assessment, spectroscopic techniques provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of TBLG.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region (δ ≈ 7.2-7.4 ppm) will integrate to 15 protons, corresponding to the three phenyl rings of the benzyl groups. The benzylic methylene protons (-O-CH₂ -Ph) will appear as a series of multiplets or distinct AB quartets between δ ≈ 4.5-5.0 ppm. The seven protons on the rigid 1,6-anhydro-glucopyranose core will appear as well-resolved signals in the upfield region (δ ≈ 3.5-5.5 ppm), with coupling constants that are diagnostic of their stereochemical relationships.

-

¹³C NMR: The carbon spectrum will confirm the presence of 27 unique carbon atoms (or fewer if symmetry results in overlap). Key signals include those for the aromatic carbons (δ ≈ 127-138 ppm), the benzylic carbons (δ ≈ 70-75 ppm), and the carbons of the sugar backbone, including the anomeric carbon (C1) at a characteristic chemical shift (δ ≈ 99-102 ppm).[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and is particularly effective at confirming the completion of the benzylation reaction.

-

Key Feature - Absence of O-H: The most critical diagnostic feature is the complete disappearance of the broad hydroxyl (-OH) stretching band that is prominent in the spectrum of levoglucosan (around 3200-3500 cm⁻¹).[12]

-

Characteristic Bands: The TBLG spectrum will be dominated by C-H stretching vibrations from the aromatic rings (~3030-3100 cm⁻¹) and the aliphatic backbone (~2850-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and strong, characteristic C-O ether stretching bands in the fingerprint region (~1050-1150 cm⁻¹).[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 433.5 or a sodium adduct [M+Na]⁺ at m/z 455.5, confirming the molecular weight of 432.51 g/mol .

-

Fragmentation: Under higher energy conditions, a characteristic and often base peak will be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which results from the facile cleavage of the benzyl groups. Sequential loss of benzyl or benzyloxy moieties is also a common fragmentation pathway.[15][16]

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols.

Sources

- 1. NP-MRD: Showing NP-Card for Levoglucosan (NP0000318) [np-mrd.org]

- 2. Levoglucosan - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Levoglucosenone: Bio-Based Platform for Drug Discovery [frontiersin.org]

- 6. synthose.com [synthose.com]

- 7. Stereoregular functionalized polysaccharides via cationic ring-opening polymerization of biomass-derived levoglucosan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Levoglucosan | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Synchrotron-Based Infra-Red Spectroscopic Insights on Thermo-Catalytic Conversion of Cellulosic Feedstock to Levoglucosenone and Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A fast and simple extraction method for analysing levoglucosan and its isomers in sediments by ion chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Derivatization of Levoglucosan for Compound-Specific δ13C Analysis by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Foreword: Unveiling the Therapeutic Potential of a Potent Pentacyclic Triterpenoid

3-O-Acetyl-11-keto-β-boswellic acid (AKBA), a prominent bioactive constituent isolated from the gum resin of the Boswellia serrata tree, stands as a molecule of significant interest to the scientific and drug development communities. This pentacyclic triterpenoid has garnered considerable attention for its potent anti-inflammatory properties and its emerging roles in oncology and neuroprotection. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of AKBA, from its fundamental physicochemical properties to its complex biological mechanisms and practical experimental protocols. Our aim is to furnish you with the in-depth knowledge necessary to explore and harness the therapeutic promise of this remarkable natural compound.

Physicochemical and Structural Characterization of AKBA

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. AKBA (CAS Number: 67416-61-9) is a crystalline solid with a molecular formula of C₃₂H₄₈O₅ and a molecular weight of 512.7 g/mol .[1][2][3][4][5] Its structural elucidation has been confirmed through various spectroscopic methods.

Structural Details

The chemical structure of AKBA is characterized by a pentacyclic triterpene core with a ketone group at the C-11 position and an acetyl group at the C-3 position, which are crucial for its biological activity.[2]

-

IUPAC Name: (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid[5][6]

-

SMILES: C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCOC(=O)C)C)C)[C@@H]2[C@H]1C)C)C[6]

Physicochemical Properties

A summary of the key physicochemical properties of AKBA is presented in the table below.

| Property | Value | Source |

| CAS Number | 67416-61-9 | [1][2][3][7] |

| Molecular Formula | C₃₂H₄₈O₅ | [1][2][3][5] |

| Molecular Weight | 512.7 g/mol | [1][4][5][7] |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (5 mg/ml); sparingly soluble in water. | [1][4] |

| UV max (λmax) | 208, 249 nm | [1] |

| Purity | Typically ≥95% | [1][3] |

Spectroscopic Data

The structural identity of AKBA is unequivocally confirmed by a combination of spectroscopic techniques. While detailed spectra are best obtained from a certified reference standard, the following provides an overview of expected spectroscopic features.

-

¹H-NMR and ¹³C-NMR: The proton and carbon NMR spectra of AKBA are complex due to the large number of non-equivalent protons and carbons in the triterpenoid skeleton. Key signals include those corresponding to the acetyl group, the olefinic proton, and the numerous methyl groups.[8]

-

FT-IR: The infrared spectrum of AKBA will exhibit characteristic absorption bands for the carbonyl groups (ketone and ester), the carboxylic acid hydroxyl group, and C-H stretching and bending vibrations.[8]

-

Mass Spectrometry: Mass spectral analysis is crucial for confirming the molecular weight of AKBA.[3]

Core Biological Activity: Anti-inflammatory Mechanism of Action

The most well-documented biological activity of AKBA is its potent anti-inflammatory effect, which is primarily attributed to its direct, non-redox, and non-competitive inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] The IC₅₀ for 5-LOX inhibition by AKBA has been reported to be approximately 1.5 µM.[1][3]

The 5-Lipoxygenase (5-LOX) Pathway and its Inhibition by AKBA

The 5-LOX pathway is a critical component of the inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LOX into leukotrienes, which are potent mediators of inflammation. AKBA's inhibitory action on 5-LOX effectively blocks the production of these inflammatory mediators.

Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol provides a framework for assessing the 5-LOX inhibitory activity of AKBA in a cell-free system.

Materials:

-

Human recombinant 5-LOX (Cayman Chemical or similar)

-

Arachidonic acid (substrate)

-

AKBA (test compound)

-

Nordihydroguaiaretic acid (NDGA) (positive control)

-

Assay buffer (e.g., PBS, pH 7.4 with 1 mM EDTA)

-

Calcium chloride (CaCl₂)

-

Methanol

-

UPLC-MS/MS system for analysis of 5-LOX products (e.g., 5-HETE, LTB₄)

Procedure:

-

Enzyme Preparation: Dilute the human recombinant 5-LOX to the desired concentration (e.g., 0.5 µg/mL) in the assay buffer.

-

Compound Preparation: Prepare stock solutions of AKBA and NDGA in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.

-

Pre-incubation: In a microcentrifuge tube or 96-well plate, add the diluted 5-LOX enzyme. Add the desired concentration of AKBA, NDGA, or vehicle control (e.g., 0.1% DMSO). Pre-incubate on ice for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding CaCl₂ (final concentration ~2 mM) and arachidonic acid (final concentration ~10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by placing the samples on ice and adding an equal volume of cold methanol.

-

Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant for the presence of 5-LOX products (e.g., 5-HETE, LTB₄ isomers) using a validated UPLC-MS/MS method.[9]

-

Data Analysis: Calculate the percent inhibition of 5-LOX activity for each concentration of AKBA and NDGA. Determine the IC₅₀ value for AKBA by plotting the percent inhibition against the log of the inhibitor concentration.

Expanded Biological Activities and Signaling Pathways

Beyond its well-established anti-inflammatory effects, AKBA modulates a multitude of signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

AKBA has demonstrated promising anticancer effects in various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

-

NF-κB Signaling: AKBA has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression.[10]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. AKBA has been reported to downregulate the PI3K/Akt/mTOR pathway.[11][12]

-

Notch Signaling: The Notch signaling pathway plays a crucial role in cell fate determination and is often dysregulated in cancer. AKBA has been shown to suppress Notch signaling mediators.[13]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of AKBA, suggesting its utility in the management of neurodegenerative diseases. Its mechanisms in the nervous system are thought to involve anti-inflammatory and antioxidant actions, as well as modulation of neuronal signaling pathways.[11] AKBA has been shown to influence the ERK signaling pathway, which is involved in neuronal survival and plasticity.[11]

Synthesis and Derivatization

While AKBA is naturally abundant in Boswellia serrata resin, chemical synthesis and semi-synthesis approaches are employed to generate derivatives with potentially enhanced therapeutic properties.

Semi-synthesis of AKBA Derivatives

A common strategy for creating novel AKBA analogs involves modifying the carboxylic acid group to form amides or other functional groups. This can lead to compounds with altered solubility, bioavailability, and target specificity.[14][15]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 67416-61-9: Acetyl-11-keto-β-boswellic acid [cymitquimica.com]

- 3. CAS 67416-61-9 | 3-Acetyl-11-keto-beta-boswellic Acid [phytopurify.com]

- 4. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00814F [pubs.rsc.org]

- 5. 3-O-Acetyl-11-Keto-Beta-Boswellic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Acetyl-11-Keto-Beta-Boswellic Acid | C32H48O5 | CID 11168203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-O-Acetyl 11-keto-β-boswellic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)-Derived Amides and Their Mitochondria-Targeted Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose in Organic Solvents

Introduction

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules.[1] Its rigid bicyclic structure and the presence of three bulky benzyl ether protecting groups dictate its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound in different organic solvents is of paramount importance for researchers and drug development professionals. It directly impacts key processes such as reaction setup, purification via crystallization or chromatography, and formulation of carbohydrate-based therapeutics.[1] This guide provides a comprehensive overview of the solubility of this compound, discusses the underlying molecular principles governing its solubility, and presents a standardized protocol for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute and the solvent. The structure of this compound is characterized by a polar carbohydrate core and nonpolar benzyl groups.

-

The Carbohydrate Core: The anhydro-glucose core contains several oxygen atoms, contributing to a degree of polarity. However, the hydroxyl groups that would typically engage in hydrogen bonding are masked by the benzyl ethers.

-

Benzyl Protecting Groups: The three benzyl groups are large, nonpolar aromatic moieties. They significantly increase the molecule's overall nonpolar character and steric bulk.

The absence of free hydroxyl groups means that the molecule cannot act as a hydrogen bond donor. It can only act as a weak hydrogen bond acceptor through its ether and ring oxygen atoms. Consequently, its solubility is poor in polar protic solvents like water but favorable in solvents that can engage in dipole-dipole interactions or have a nonpolar character that can accommodate the large benzyl groups.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding has been established through its use in various synthetic applications. The following table summarizes the known solubility characteristics in a range of common organic solvents.

| Organic Solvent | Abbreviation | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility |

| Chlorinated Solvents | ||||

| Chloroform | CHCl₃ | 4.1 | 4.81 | Soluble[2] |

| Dichloromethane | DCM | 3.1 | 8.93 | Soluble |

| Ester Solvents | ||||

| Ethyl Acetate | EtOAc | 4.4 | 6.02 | Soluble[2] |

| Polar Aprotic Solvents | ||||

| Dimethylformamide | DMF | 6.4 | 36.71 | Soluble |

| Dimethyl Sulfoxide | DMSO | 7.2 | 46.68 | Soluble |

| Acetone | 5.1 | 20.7 | Likely Soluble | |

| Ethers | ||||

| Tetrahydrofuran | THF | 4.0 | 7.58 | Likely Soluble |

| Diethyl Ether | Et₂O | 2.8 | 4.33 | Sparingly Soluble |

| Alcohols | ||||

| Methanol | MeOH | 5.1 | 32.70 | Soluble |

| Ethanol | EtOH | 4.3 | 24.55 | Likely Soluble |

| Aromatic Hydrocarbons | ||||

| Toluene | 2.4 | 2.38 | Likely Soluble | |

| Aliphatic Hydrocarbons | ||||

| Hexane | 0.1 | 1.88 | Insoluble |

Solvent property data sourced from multiple chemical data repositories.[3][4][5]

Experimental Determination of Solubility: The Shake-Flask Method

For a definitive and quantitative measure of solubility, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a crystalline organic compound.[6]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of the Test Sample:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a glass vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath (e.g., at 25°C).

-

Agitate the mixture at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is achieved. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and filter the solution into a clean vial to obtain a clear, particle-free saturated solution.

-

-

Analysis:

-

Prepare a series of dilutions of the saturated filtrate with the same solvent.

-

Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility, expressing the result in units such as mg/mL or g/L.

-

Conclusion

This compound exhibits good solubility in a range of polar aprotic and chlorinated organic solvents, which is consistent with its molecular structure. The presence of bulky, nonpolar benzyl groups and the absence of hydrogen bond donating capabilities are the primary determinants of its solubility profile. For applications requiring precise knowledge of its solubility, the shake-flask method provides a robust and reliable experimental approach. The information presented in this guide serves as a valuable resource for scientists and researchers in the fields of carbohydrate chemistry and drug development, enabling more efficient and informed experimental design.

References

-

Chem-Impex. (n.d.). 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose. Retrieved from [Link]

-

University of Michigan. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

Columbia University. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose. Retrieved from [Link]

Sources

The Alchemist's Guide to Oligosaccharide Synthesis: A Primer on Starting Materials

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycoscience, the synthesis of complex oligosaccharides stands as a formidable challenge, akin to a grandmaster's chess game where every move must be calculated with precision. The successful construction of these vital biomolecules, which play pivotal roles in cellular recognition, signaling, and immunology, hinges on the strategic selection and manipulation of the fundamental starting materials. This in-depth technical guide serves as a comprehensive primer for researchers, scientists, and drug development professionals, navigating the critical decisions that underpin modern oligosaccharide synthesis. We will delve into the core principles of starting material selection, from the choice of monosaccharide building blocks to the nuanced art of protecting group strategies and the activation of glycosyl donors, providing a foundation of expertise and trustworthy protocols to empower your synthetic endeavors.

The Monosaccharide Blueprint: Choosing Your Initial Building Block

The journey of a thousand glycosidic bonds begins with a single monosaccharide. The selection of this initial building block is dictated by the target oligosaccharide's composition. Common monosaccharides that form the basis of many biologically relevant glycans include D-glucose, D-galactose, D-mannose, N-acetylglucosamine (D-GlcNAc), and sialic acid, among others.[1][2] These are often commercially available in their native forms or as partially protected derivatives, which can significantly streamline the initial synthetic steps.[3]

The inherent reactivity of the various hydroxyl groups on a monosaccharide is a key consideration. The primary hydroxyl group (e.g., at C-6 in hexopyranoses) is generally the most reactive due to reduced steric hindrance, followed by the anomeric hydroxyl, and then the secondary hydroxyls.[4][5] This differential reactivity can be exploited for regioselective modifications, a cornerstone of efficient protecting group strategies.

The Art of Protection: A Symphony of Protecting Groups

The polyhydroxylated nature of monosaccharides necessitates the use of protecting groups to mask all but the desired reactive sites, preventing unwanted side reactions and directing the course of the synthesis.[6] The choice of protecting groups is arguably the most critical aspect of oligosaccharide synthesis, profoundly influencing the reactivity of the monosaccharide building blocks and the stereochemical outcome of the glycosylation reaction.[5] An ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removable selectively under mild conditions without affecting other protecting groups or the newly formed glycosidic linkages.[5][7]

"Permanent" Protecting Groups: The Enduring Guardians

"Permanent" protecting groups are those that remain intact throughout the majority of the synthetic sequence and are typically removed in the final steps. Benzyl (Bn) ethers are the most widely used permanent protecting groups due to their stability under both acidic and basic conditions and their facile removal by catalytic hydrogenation.[4][8]

Experimental Protocol: Benzylation of a Monosaccharide [8]

-

Materials: Monosaccharide, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. Dissolve the monosaccharide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon). b. Cool the solution to 0 °C in an ice bath. c. Add NaH (typically 1.2 equivalents per hydroxyl group) portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. e. Add BnBr (typically 1.2 equivalents per hydroxyl group) dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 12-24 hours. g. Monitor the reaction progress by thin-layer chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of methanol, followed by water. i. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography.

"Temporary" Protecting Groups: The Strategic Pawns

Temporary protecting groups are designed to be removed at specific stages of the synthesis to unmask a hydroxyl group for glycosylation. A wide array of temporary protecting groups are available, each with its unique cleavage conditions, allowing for orthogonal protection strategies.[4] Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) ethers, are popular choices due to their ease of introduction and selective removal using fluoride reagents or mild acid.[9][10]

Experimental Protocol: Selective Deprotection of a Primary TBS Ether [11]

-

Materials: TBS-protected monosaccharide, boron trichloride (BCl₃) solution in dichloromethane (DCM).

-

Procedure: a. Dissolve the fully silylated monosaccharide in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add a solution of BCl₃ in DCM (typically 1.1 equivalents) dropwise to the stirred solution. d. Monitor the reaction by TLC. The reaction is usually complete within a few hours. e. Quench the reaction by the addition of a mixture of pyridine and methanol. f. Allow the mixture to warm to room temperature, and then concentrate under reduced pressure. g. Purify the resulting 6-OH product by silica gel column chromatography.

Orthogonal Protecting Group Strategies

The power of modern oligosaccharide synthesis lies in the implementation of orthogonal protecting group strategies.[4][7] This involves the use of multiple protecting groups that can be selectively removed in any desired order without affecting the others. This allows for the precise and controlled assembly of complex, branched oligosaccharides.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonal to |

| Benzyl (Bn) | NaH, BnBr in DMF[8] | H₂, Pd/C[12] | Acyl, Silyl, Acetals |

| Acetyl (Ac) | Ac₂O, Pyridine | NaOMe in MeOH | Benzyl, Silyl, Acetals |

| Benzoyl (Bz) | BzCl, Pyridine | NaOMe in MeOH | Benzyl, Silyl, Acetals |

| p-Methoxybenzyl (PMB) | NaH, PMBCl in DMF | DDQ or CAN | Benzyl, Acyl, Silyl |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole in DMF[13] | TBAF in THF or mild acid[9] | Benzyl, Acyl, Acetals |

| Levulinoyl (Lev) | Levulinic acid, DCC, DMAP | Hydrazine acetate in DCM/MeOH | Benzyl, Acyl, Silyl |

| Allyl (All) | Allyl bromide, NaH in DMF | Pd(PPh₃)₄, barbituric acid | Benzyl, Acyl, Silyl |

Table 1: Common orthogonal protecting groups and their cleavage conditions.

The Glycosyl Donor: Activating the Anomeric Center

The glycosyl donor is a monosaccharide derivative with a leaving group at the anomeric position.[14] This leaving group is activated by a promoter, leading to the formation of a reactive electrophilic species that is subsequently attacked by the nucleophilic hydroxyl group of the glycosyl acceptor. The choice of the glycosyl donor and the activation method is crucial for achieving high yields and stereoselectivity in the glycosylation reaction.

Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that are widely used in oligosaccharide synthesis.[15][16] They are prepared by the reaction of a monosaccharide hemiacetal with trichloroacetonitrile in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[17] Their activation is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[15]

Experimental Protocol: Synthesis of a Glycosyl Trichloroacetimidate Donor [15]

-

Materials: Monosaccharide hemiacetal, anhydrous dichloromethane (DCM), trichloroacetonitrile, DBU.

-

Procedure: a. Dissolve the hemiacetal in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add trichloroacetonitrile (typically 3-5 equivalents). c. Cool the solution to 0 °C. d. Add a catalytic amount of DBU (typically 0.1 equivalents) dropwise. e. Allow the reaction to stir at 0 °C and then warm to room temperature. f. Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours. g. Concentrate the reaction mixture under reduced pressure. h. Purify the crude product by silica gel column chromatography to afford the glycosyl trichloroacetimidate donor.

Thioglycosides

Thioglycosides are another popular class of glycosyl donors due to their stability and the wide range of available activation methods.[18] They are typically prepared by reacting a per-acetylated sugar with a thiol in the presence of a Lewis acid.[18] Activation of thioglycosides is commonly achieved using a combination of an electrophilic promoter, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH).[18]

Experimental Protocol: Thioglycoside Activation with NIS/TfOH [18]

-

Materials: Thioglycoside donor, glycosyl acceptor, anhydrous DCM, molecular sieves (4Å), NIS, TfOH.

-

Procedure: a. To a flame-dried round-bottom flask containing activated molecular sieves, add the thioglycoside donor and the glycosyl acceptor under an inert atmosphere. b. Add anhydrous DCM and stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to the desired temperature (e.g., -40 °C). d. Add NIS (typically 1.2 equivalents) to the suspension. e. Add a catalytic amount of TfOH (typically 0.1 equivalents) dropwise. f. Monitor the reaction by TLC. g. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and then sodium bicarbonate. h. Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.

The Glycosylation Reaction: Forging the Glycosidic Bond

The glycosylation reaction is the pivotal step in oligosaccharide synthesis, where the activated glycosyl donor reacts with the glycosyl acceptor to form the desired glycosidic linkage.[19] The stereochemical outcome of this reaction (α or β) is influenced by several factors, including the nature of the protecting groups (especially at the C-2 position), the solvent, the temperature, and the promoter system.[1][20]

Diagram: The Glycosylation Reaction

Caption: A simplified workflow of a chemical glycosylation reaction.

The Role of the C-2 Protecting Group in Stereoselectivity

The protecting group at the C-2 position of the glycosyl donor plays a crucial role in directing the stereochemical outcome of the glycosylation.

-

Neighboring Group Participation: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the leaving group. This intermediate shields the α-face of the anomeric carbon, forcing the glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage.[5]

-

Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at the C-2 position are non-participating. In their presence, the stereochemical outcome is influenced by other factors such as the anomeric effect, solvent effects, and the reactivity of the donor and acceptor, often leading to a mixture of α and β anomers.[5]

Conclusion: The Path Forward

The synthesis of oligosaccharides is a complex and challenging field that demands a deep understanding of fundamental chemical principles and meticulous experimental execution. The judicious selection of starting materials, the strategic implementation of protecting group schemes, and the controlled activation of glycosyl donors are the foundational pillars upon which successful oligosaccharide synthesis is built. This guide has provided a comprehensive overview of these critical aspects, offering both theoretical insights and practical, field-proven protocols. As our understanding of the glycocode continues to expand, the ability to synthesize complex and well-defined oligosaccharides will become increasingly vital for advancing research in biology, medicine, and materials science. The principles and techniques outlined herein provide a solid starting point for any scientist embarking on this exciting and rewarding synthetic journey.

References

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH. [Link]

-

Glycosidation using thioglycoside donor. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]

-

Fluorous-Assisted One-Pot Oligosaccharide Synthesis. PMC - NIH. [Link]

-

Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. [Link]

-

Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. [Link]

-

Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. Request PDF - ResearchGate. [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]

-

Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. PubMed. [Link]

-

On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. PMC - NIH. [Link]

-

One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. PMC - NIH. [Link]

-

A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PMC - PubMed Central. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

One-Pot Glycosylation (OPG) for the Chemical Synthesis of Oligosaccharides. Foundation for Applied Molecular Evolution. [Link]

-

Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

-

Synthesis of carbohydrate building blocks: Via regioselective uniform protection/deprotection strategies. Request PDF - ResearchGate. [Link]

- Optomized Synthesis of a Glucosyl Trichloroacetimidate Donor with Single Column Purific

-

Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Semantic Scholar. [Link]

-

Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews (RSC Publishing). [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

New protecting groups in the synthesis of oligosaccharides. ResearchGate. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. [Link]

-

One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly. ACS Omega - ACS Publications. [Link]

-

Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC - PubMed Central. [Link]

-

Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]

-

Glycosidation using trichloroacetimidate donor. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

-

Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC - PubMed Central. [Link]

-

Thioglycoside activation strategies. Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Strategies for Protecting Group Free Glycosidation. [Link]

-

Selective Deprotection of Silyl Ethers. Request PDF - ResearchGate. [Link]

-

Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. NIH. [Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters - ACS Publications. [Link]

-

Advances in Stereoselective 1,2-cis Glycosylation using C-2 Auxiliaries. Radboud Repository. [Link]

-

Glycosyl Trichloroacetimidates. ResearchGate. [Link]

-

Chemical glycosylation. Wikipedia. [Link]

-

Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. [Link]

-

Transition metal catalyzed glycosylation reactions – an overview. RSC Publishing. [Link]

-

Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. NIH. [Link]

-

Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society. [Link]

Sources

- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 2. Protected Carbohydrate Building Blocks for More Efficient Syntheses [sigmaaldrich.com]

- 3. DSpace [cardinalscholar.bsu.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optomized Synthesis of a Glucosyl Trichloroacetimidate Donor with Single ... - Kwabena B. Duah - Google ブックス [books.google.co.jp]

- 18. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 20. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of anhydro sugars

An In-Depth Technical Guide to the Discovery and History of Anhydro Sugars For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydro sugars, intramolecular ethers of monosaccharides, represent a fascinating and synthetically potent class of carbohydrates. Formally derived by the elimination of one or more molecules of water from the hydroxyl groups of a parent sugar, their strained bicyclic or tricyclic structures endow them with unique reactivity, making them invaluable intermediates in organic synthesis. This guide charts the historical trajectory of anhydro sugars, from their initial discovery as products of cellulose pyrolysis to their current status as sophisticated building blocks for pharmaceuticals, natural products, and advanced materials. We will explore the key scientific milestones, the evolution of synthetic strategies, and the causal logic behind the experimental choices that have shaped this field.

Early Encounters: Pyrolysis and the Dawn of Anhydro Sugar Chemistry

The story of anhydro sugars begins not in the controlled environment of a synthesis lab, but in the intense heat of pyrolysis. The earliest recognized anhydro sugar, 1,6-anhydro-β-D-glucopyranose, famously known as levoglucosan , was identified as a major product from the thermal decomposition of cellulose and starch.